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Compound of Interest

Compound Name: For-RYYRIK-NH2

Cat. No.: B10848760 Get Quote

Executive Summary
For-RYYRIK-NH2 is a synthetic hexapeptide designed as a high-affinity ligand for the NOP

receptor (formerly ORL1). It is a specific N-formylated derivative of the widely known Ac-

RYYRIK-NH2.

While the parent compound (Ac-RYYRIK-NH2) is a standard tool for NOP receptor

characterization, the N-formyl variant (For-RYYRIK-NH2) exhibits superior or equipotent

binding affinity (IC

0.60 nM), effectively mimicking the binding energy of the endogenous ligand
Nociceptin/Orphanin FQ (N/OFQ). Its utility lies in its ability to selectively target the NOP
receptor while exhibiting negligible affinity for classical opioid receptors (

,

,

), making it a critical probe for distinguishing NOP-mediated signaling from classical opioid
pathways.

Chemical Identity & Properties
Sequence: N-Formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-NH

Abbreviation: For-RYYRIK-NH2
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Molecular Class: N-capped Hexapeptide

Pharmacophore: The "RYYRIK" core serves as the "address" for the NOP receptor, while the

N-terminal Formyl group optimizes steric fit within the binding pocket, distinguishing it from

the Acetyl (Ac) variant.

Selectivity Profile (Quantitative Analysis)
The following table summarizes the binding affinity profile of For-RYYRIK-NH2.[1] Data is

synthesized from direct characterization of the For-variant and comparative structure-activity

relationship (SAR) studies of the RYYRIK core.

Receptor Subtype

Ligand Affinity (

/

)

Selectivity Ratio
(vs. NOP)

Functional Activity

NOP (ORL1) 0.60 – 0.66 nM 1
Partial Agonist /

Antagonist*

-Opioid (MOR) > 1,000 nM > 1,500-fold Inactive

-Opioid (DOR) > 1,000 nM > 1,500-fold Inactive

-Opioid (KOR) > 1,000 nM > 1,500-fold Inactive

*Note on Activity: Like its parent Ac-RYYRIK-NH2, For-RYYRIK-NH2 acts as a partial agonist

in high-sensitivity assays (e.g., [ngcontent-ng-c3932382896="" _nghost-ng-c102404335=""

class="inline ng-star-inserted">

S]GTP

S binding) but often behaves as a functional antagonist in physiological bioassays (e.g., Mouse
Vas Deferens) or in vivo, where it competitively blocks the effects of the full agonist Nociceptin.
[2]

Selectivity Landscape Visualization
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The diagram below illustrates the high-fidelity selectivity of For-RYYRIK-NH2 for the NOP

receptor compared to classical opioid targets.

Classical Opioid Receptors (Excluded)

For-RYYRIK-NH2

NOP Receptor
(Ki ~ 0.6 nM) High Affinity

Binding

Mu Receptor
(Ki > 1000 nM) No Interaction

Delta Receptor
(Ki > 1000 nM)

 No Interaction

Kappa Receptor
(Ki > 1000 nM)

 No Interaction

Click to download full resolution via product page

Figure 1: Selectivity landscape showing the exclusive interaction of For-RYYRIK-NH2 with the

NOP receptor.[3]

Mechanistic Insights
Structural Basis of Selectivity
The selectivity of For-RYYRIK-NH2 is driven by two key structural factors:

Absence of the "YGGF" Motif: Classical opioid peptides (Enkephalins, Endomorphins)

require an N-terminal Tyr-Gly-Gly-Phe sequence for signal transduction at MOR/DOR/KOR.

The RYYRIK sequence lacks this motif, rendering it unrecognizable to classical receptors.

N-Terminal Capping (Formyl vs. Acetyl): The NOP receptor binding pocket contains a

specific hydrophobic sub-site that accommodates small acyl groups. Research by

Matsushima et al. demonstrated that the Formyl (For-) group provides an optimal steric fit,

resulting in an affinity (
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0.66 nM) that is equipotent to the endogenous ligand Nociceptin and potentially superior to
the Acetyl variant (

~1.5 nM).

Functional Duality
While For-RYYRIK-NH2 binds with nanomolar affinity, its efficacy (

) is lower than that of Nociceptin.[1][3] This results in functional antagonism:

In the presence of Nociceptin: It occupies the receptor but activates it weakly, effectively

blocking the full response of the endogenous ligand.

In isolation: It may induce weak signaling (partial agonism) in systems with high receptor

reserve (e.g., GTP

S assays in transfected cells).

Experimental Protocols
To validate the profile of For-RYYRIK-NH2 in your laboratory, use the following self-validating

protocols.

Protocol A: Competitive Radioligand Binding Assay
Objective: Determine

of For-RYYRIK-NH2 at the NOP receptor.

Membrane Preparation:

Use CHO cells stably expressing human NOP receptor (hNOP).

Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

g for 20 min.

Incubation:
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Buffer: 50 mM Tris-HCl, 5 mM MgCl

, 1 mM EGTA, 0.1% BSA.

Radioligand: [

H]Nociceptin (final conc. ~0.1–0.5 nM).

Competitor: For-RYYRIK-NH2 (concentration range

M to

M).

Non-specific control: 1

M unlabeled Nociceptin.

Incubate for 60 min at 25°C.

Termination:

Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

Wash 3x with ice-cold buffer.

Analysis:

Measure radioactivity via liquid scintillation counting.[1]

Calculate

using non-linear regression; convert to

using the Cheng-Prusoff equation.

Validation Criteria:

should be < 2.0 nM.

Protocol B: [ S]GTP S Functional Assay
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Objective: Assess partial agonist vs. antagonist activity.[4][2]

Assay Setup:

Incubate hNOP membranes with [

S]GTP

S (0.1 nM) and GDP (10

M).

Agonist Mode:

Add increasing concentrations of For-RYYRIK-NH2.

Result: Expect a curve with lower

(e.g., 40-60%) compared to Nociceptin (100%).

Antagonist Mode:

Add a fixed concentration of Nociceptin (

) + increasing concentrations of For-RYYRIK-NH2.

Result: Expect a dose-dependent inhibition of Nociceptin-induced binding.

Experimental Workflow Diagram
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Start: For-RYYRIK-NH2 Characterization

Protocol A: [3H]Nociceptin Displacement
(Affinity Check)

Calculate Ki
(Target: < 2 nM)

Protocol B: [35S]GTPγS Assay
(Efficacy Check)

Is Emax < 100%?

Confirm: High Affinity
Partial Agonist/Antagonist

Yes

Click to download full resolution via product page

Figure 2: Step-by-step workflow for validating the pharmacological profile of For-RYYRIK-NH2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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